N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a thiazole ring, a piperazine moiety, and a benzamide group. It has been studied for its inhibitory effects on certain kinases, making it a candidate for therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine derivative is introduced through nucleophilic substitution reactions, often using reagents like acetyl chloride.
Formation of the Benzamide Group: The final step involves the coupling of the thiazole-piperazine intermediate with 3,5-dimethoxybenzoic acid under amide bond-forming conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acetyl chloride, various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific kinases, which are enzymes involved in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethylbenzamide
Uniqueness
N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the presence of both the thiazole and piperazine moieties, which contribute to its specific binding properties and biological activity. The dimethoxybenzamide group further enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[4-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-13(25)23-4-6-24(7-5-23)18(26)10-15-12-30-20(21-15)22-19(27)14-8-16(28-2)11-17(9-14)29-3/h8-9,11-12H,4-7,10H2,1-3H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODBAYSUKSOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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